Rislenemdaz Rislenemdaz Mk 0657 has been used in trials studying the treatment of Major Depressive Disorder.
Brand Name: Vulcanchem
CAS No.: 808732-98-1
VCID: VC0541466
InChI: InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
SMILES: CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Molecular Formula: C19H23FN4O2
Molecular Weight: 358.4 g/mol

Rislenemdaz

CAS No.: 808732-98-1

Cat. No.: VC0541466

Molecular Formula: C19H23FN4O2

Molecular Weight: 358.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rislenemdaz - 808732-98-1

Specification

CAS No. 808732-98-1
Molecular Formula C19H23FN4O2
Molecular Weight 358.4 g/mol
IUPAC Name (4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Standard InChI Key RECBFDWSXWAXHY-IAGOWNOFSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
SMILES CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Canonical SMILES CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Appearance Solid powder

Introduction

Rislenemdaz, also known by its developmental code names CERC-301 and MK-0657, is an orally active, selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It has been under development by Cerecor in the United States primarily as an adjunctive therapy for the treatment of treatment-resistant depression (TRD) and major depressive disorder (MDD) .

Pharmacology of Rislenemdaz

Rislenemdaz is a small molecule that specifically targets the GluN2B subunit of the NMDA receptor, which is predominantly found in the spinal cord and forebrain. By binding to this subunit, rislenemdaz prevents endogenous glutamate from acting on it, thereby mitigating depressive symptoms without causing significant dissociative effects commonly associated with other NMDA receptor antagonists like ketamine .

Phase II Trials:

  • First Phase II Trial (2013-2014): This trial involved 135 patients with MDD who were resistant to SSRI/SNRI treatment. Patients received 8 mg/day of rislenemdaz for 28 days. Although the drug was safe and well-tolerated, it failed to meet its primary efficacy endpoint .

  • Second Phase II Trial (2016): This trial tested higher doses of 12 mg/day and 20 mg/day. Despite modifications to improve efficacy, the trial still reported that rislenemdaz did not demonstrate significant antidepressant effects .

Pilot Study:

  • A small pilot study conducted in 2012 with 5 participants showed promising antidepressant effects as early as day 5, but these findings were not consistent across all efficacy measures .

Comparison with Other NMDA Receptor Antagonists

CompoundTargetEfficacy in DepressionSide Effects
RislenemdazGluN2BLimited efficacy in trialsMinimal dissociative effects
TraxoprodilGluN2BPromising but discontinued due to bioavailability issuesQT prolongation risk
KetamineNMDARapid antidepressant effectsDissociative effects, abuse potential

Development and Commercial Status

Cerecor acquired the rights to develop rislenemdaz from Merck in 2013. Despite the setbacks in clinical trials, Cerecor holds several patents related to rislenemdaz, which will expire between 2022 and 2035 . The development of rislenemdaz is funded through various financial agreements, including an IPO and a stock purchase agreement with Aspire Capital Fund .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator